3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
“3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound that belongs to the class of fluoro-bicyclo[1.1.1]pentanes . It has been studied for its physico-chemical properties and its core has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
The synthesis of this compound involves a practical scalable approach that has been developed after more than 20 years of trials . The synthesis involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . A large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) have also been reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core with a fluoroethyl group and a carboxylic acid group attached . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by divergent reactivities when compared with the non-fluorinated bicyclo[1.1.1]pentane (BCP) analogues . The first successful decarboxylative coupling of BCP-F2 building blocks has been reported via a photoredox mechanism .Scientific Research Applications
Electronic Effects through the Bicyclo[1.1.1]pentane Ring System
A study conducted by Adcock et al. (1999) explored the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including the fluoro-substituted variant. The research highlighted the wide range of reactivities with xenon difluoride and the oxidation potentials of these compounds, emphasizing the influence of electronic effects transmitted through the bicyclo[1.1.1]pentane ring system. These findings are significant for understanding the chemical behavior of fluoroethyl bicyclo[1.1.1]pentane derivatives in various synthetic applications (Adcock et al., 1999).
Acidity and Substituent Effects
Wiberg's (2002) investigation into the acidities of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids provided insights into the impact of substituents on these compounds' acidity levels. The study revealed a relationship between the C-X bond dipoles and the acidities, offering valuable information for the design of pharmaceuticals and materials where acid-base properties are crucial (Wiberg, 2002).
Synthetic Methodologies and Biological Probes
Thirumoorthi and Adsool (2016) reported on the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a variant of the fluoroethyl compound, demonstrating its use as a probe in biological studies. This work exemplifies the utility of bicyclo[1.1.1]pentane derivatives in medicinal chemistry, highlighting their potential in drug discovery and development (Thirumoorthi & Adsool, 2016).
Enantioselective Functionalization
Research by Garlets et al. (2020) on the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, including derivatives like the fluoroethyl compound, demonstrates a novel approach to accessing chiral substituted bicyclo[1.1.1]pentanes. This method facilitates the creation of stereochemically complex molecules, potentially useful in the development of new pharmaceuticals (Garlets et al., 2020).
Bioisostere Applications
Stepan et al. (2012) highlighted the application of the bicyclo[1.1.1]pentane motif, akin to the fluoroethyl variant, as a nonclassical phenyl ring bioisostere in designing potent and orally active γ-secretase inhibitors. This study underscores the importance of the bicyclo[1.1.1]pentane scaffold in modifying biopharmaceutical properties, enhancing oral absorption, and offering a promising route for the development of novel therapeutics (Stepan et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(2-Fluoroethyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been extensively used in materials science and drug discovery as valuable bioisosteres . They can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The exact mode of action of 3-(2-Fluoroethyl)bicyclo[11The bcp motif, to which this compound belongs, is known to add three-dimensional character and saturation to compounds . This can potentially alter the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Fluoroethyl)bicyclo[11Bcp derivatives have been shown to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Fluoroethyl)bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as is the case with bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
The specific molecular and cellular effects of 3-(2-Fluoroethyl)bicyclo[11Bcp derivatives have been shown to exhibit improved biological activities , suggesting that they may have significant effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2-Fluoroethyl)bicyclo[11The incorporation of a fluorine atom into organic compounds, as is the case with this compound, could dramatically alter the acidity/basicity of the neighboring functional groups . This suggests that the compound’s action could be influenced by the pH of its environment.
properties
IUPAC Name |
3-(2-fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-2-1-7-3-8(4-7,5-7)6(10)11/h1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUAKRPOLNTXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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